4-Bromo-8-methylisoquinoline

Stability Storage Shelf-life

4-Bromo-8-methylisoquinoline (CAS 1784882-13-8) is differentiated by its specific 4-bromo/8-methyl substitution pattern, providing a unique steric and electronic environment unattainable with generic isoquinolines or positional isomers. With demonstrated stability (<5% decomposition over 12 months at -20 °C) and excellent solubility in DMSO/DMF, it is a reliable electrophile for Suzuki, Heck, and Buchwald-Hartwig couplings. Procure high-purity (95%) building block for reproducible, high-throughput medicinal-chemistry campaigns.

Molecular Formula C10H8BrN
Molecular Weight 222.085
CAS No. 1784882-13-8
Cat. No. B2420818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-methylisoquinoline
CAS1784882-13-8
Molecular FormulaC10H8BrN
Molecular Weight222.085
Structural Identifiers
SMILESCC1=C2C=NC=C(C2=CC=C1)Br
InChIInChI=1S/C10H8BrN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3
InChIKeyORVGXQYZKFRLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-8-methylisoquinoline (CAS 1784882-13-8): A Defined Heterocyclic Building Block for Controlled Synthesis


4-Bromo-8-methylisoquinoline (CAS 1784882-13-8) is a brominated isoquinoline derivative with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is classified as a heterocyclic aromatic building block, primarily used in research settings as an intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and ligands . The compound's structure features a bromine atom at the 4-position and a methyl group at the 8-position of the isoquinoline ring system, a specific substitution pattern that dictates its unique reactivity profile in cross-coupling and other chemical transformations .

Why Unsubstituted or Differently Substituted Isoquinolines Cannot Substitute 4-Bromo-8-methylisoquinoline


Generic isoquinoline derivatives cannot be interchanged with 4-Bromo-8-methylisoquinoline due to the precise influence of its specific substitution pattern on chemical reactivity and physical properties. The combination of a bromine atom at the 4-position and a methyl group at the 8-position creates a unique steric and electronic environment that differs significantly from unsubstituted isoquinoline, other bromo- positional isomers (e.g., 5-bromo-8-methylisoquinoline), or analogs with different halogens (e.g., 4-chloro-8-methylisoquinoline). This differentiation is critical for ensuring the correct outcome in synthetic sequences, as the specific reactivity of the 4-bromo substituent in cross-coupling reactions and the molecule's overall physicochemical profile are not replicated by other in-class compounds. The data presented in Section 3 provides the quantitative basis for this selection.

Quantitative Differentiation of 4-Bromo-8-methylisoquinoline (CAS 1784882-13-8) for Procurement Decisions


Long-Term Stability of 4-Bromo-8-methylisoquinoline Under Recommended Storage Conditions

Stability studies indicate that 4-Bromo-8-methylisoquinoline exhibits minimal decomposition when stored properly. Specifically, the compound shows less than 5% decomposition over a period of 12 months when stored at -20°C . This high level of stability is a key differentiating factor for procurement, as it ensures the integrity and usability of the compound over extended periods, reducing the need for frequent re-purchase and re-validation. This data point serves as a benchmark for evaluating the quality and storage claims of different vendors .

Stability Storage Shelf-life

Solubility Profile of 4-Bromo-8-methylisoquinoline in Common Organic Solvents

4-Bromo-8-methylisoquinoline exhibits limited aqueous solubility (<0.1 mg/mL), but it dissolves readily in polar aprotic solvents such as DMSO and DMF . This solubility profile is critical for planning chemical reactions and biological assays. While direct comparator data is not available, this quantitative measure of its low aqueous solubility differentiates it from more water-soluble analogs and informs the necessary solvent systems for its use .

Solubility Formulation Reaction Medium

Purity Benchmark for 4-Bromo-8-methylisoquinoline Procurement

For the purposes of reproducible research and synthetic utility, 4-Bromo-8-methylisoquinoline is commonly specified with a minimum purity of 95% . This specification is a quantitative threshold that differentiates material suitable for demanding applications from lower-purity alternatives. It is a critical parameter for procurement, as impurities can interfere with cross-coupling reactions or lead to erroneous biological data .

Purity Quality Control Specifications

Optimal Scientific Applications for 4-Bromo-8-methylisoquinoline (CAS 1784882-13-8)


Synthesis of 4-Arylisoquinoline Derivatives via Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent of 4-Bromo-8-methylisoquinoline makes it a prime candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings . The demonstrated long-term stability at -20°C ensures that the compound remains a reactive and reliable electrophilic partner for the introduction of diverse aryl, alkenyl, or amino groups at the 4-position, enabling the construction of complex molecular libraries for drug discovery or materials science .

Use as a Robust Intermediate in Multi-Step Synthetic Pathways

Its high stability profile (<5% decomposition over 12 months at -20°C) makes 4-Bromo-8-methylisoquinoline a trustworthy intermediate for multi-step syntheses. Researchers can confidently procure and store this building block knowing that its quality will be maintained over time, reducing the risk of project delays caused by the degradation of key intermediates. This is particularly valuable for long-term, complex synthetic projects in medicinal chemistry .

Preparation of Stock Solutions in Polar Aprotic Solvents for Reaction Screening

Given its poor aqueous solubility (<0.1 mg/mL) but excellent solubility in solvents like DMSO and DMF , this compound is ideally suited for preparing concentrated stock solutions in these polar aprotic media. These solutions can then be used to accurately dispense the reagent in high-throughput reaction screening, ensuring consistent and reproducible reaction outcomes across large arrays of experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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